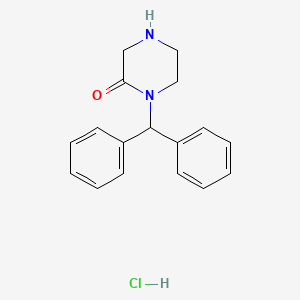
1-Benzhydrylpiperazin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzhydrylpiperazin-2-one hydrochloride is a chemical compound that has garnered significant interest in various fields of scientific research This compound is known for its unique structure, which includes a benzhydryl group attached to a piperazine ring
Preparation Methods
The synthesis of 1-Benzhydrylpiperazin-2-one hydrochloride typically involves the reaction of benzhydryl chloride with piperazine in the presence of a base such as anhydrous potassium carbonate in N,N-dimethylformamide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Benzhydrylpiperazin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Industry: It may be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-Benzhydrylpiperazin-2-one hydrochloride involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing it from deacetylating histone proteins. This leads to an accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell growth . The molecular pathways involved include the modulation of chromatin structure and regulation of gene transcription.
Comparison with Similar Compounds
1-Benzhydrylpiperazin-2-one hydrochloride can be compared with other similar compounds, such as:
1-Benzhydrylpiperazine: Similar in structure but lacks the ketone group, which may affect its reactivity and biological activity.
1,4-Disubstituted Piperazines: These compounds have different substituents on the piperazine ring, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C17H19ClN2O |
|---|---|
Molecular Weight |
302.8 g/mol |
IUPAC Name |
1-benzhydrylpiperazin-2-one;hydrochloride |
InChI |
InChI=1S/C17H18N2O.ClH/c20-16-13-18-11-12-19(16)17(14-7-3-1-4-8-14)15-9-5-2-6-10-15;/h1-10,17-18H,11-13H2;1H |
InChI Key |
MSFKRQSLXZNTML-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CN1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















